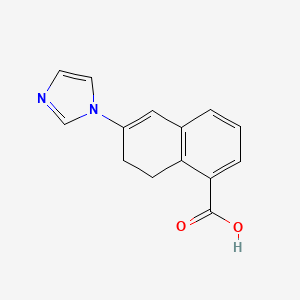
1-Fluoro-2-(2-fluorophenyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2-(2-fluorophenyl)naphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of two fluorine atoms attached to the naphthalene ring system. It is primarily used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-(2-fluorophenyl)naphthalene can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced organic synthesis techniques. The process may include the use of anhydrous solvents, copper powder, and specific reaction conditions such as high temperatures and controlled environments .
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluoro-2-(2-fluorophenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may yield dihydronaphthalenes.
Aplicaciones Científicas De Investigación
1-Fluoro-2-(2-fluorophenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: It is used in the study of biological pathways and interactions.
Industry: It is used in the production of advanced materials and chemicals
Mecanismo De Acción
The mechanism of action of 1-Fluoro-2-(2-fluorophenyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates, which can interact with biological molecules and alter their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Fluoronaphthalene: Similar in structure but with only one fluorine atom.
2,2’-Difluorobiphenyl: Contains two fluorine atoms but in a biphenyl structure.
1,2-Difluoronaphthalene: Similar structure with fluorine atoms in different positions.
Uniqueness: 1-Fluoro-2-(2-fluorophenyl)naphthalene is unique due to its specific arrangement of fluorine atoms on the naphthalene ring system. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
1214326-13-2 |
|---|---|
Fórmula molecular |
C16H10F2 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
1-fluoro-2-(2-fluorophenyl)naphthalene |
InChI |
InChI=1S/C16H10F2/c17-15-8-4-3-7-13(15)14-10-9-11-5-1-2-6-12(11)16(14)18/h1-10H |
Clave InChI |
UJZHADOYXSMEAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2F)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



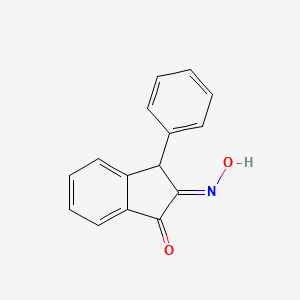
![9-Fluoro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B11872386.png)
![Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B11872397.png)
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11872400.png)

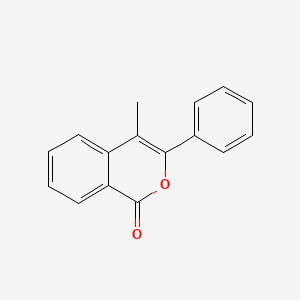


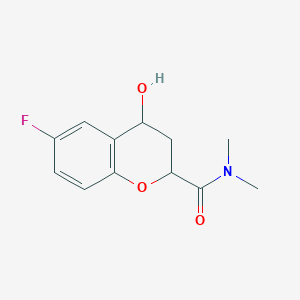
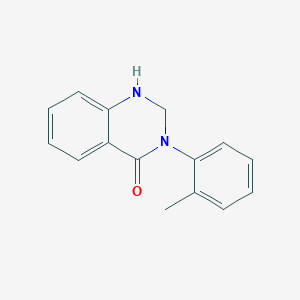
![6-Chloro-2-methyl-3-phenylimidazo[1,2-A]pyridine](/img/structure/B11872433.png)

